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Compound of Interest

Compound Name: Butane-1,4-diyl diacetoacetate

Cat. No.: B080957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for butane-
1,4-diyl diacetoacetate (CAS No. 13018-41-2), a symmetrical diester with the molecular

formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g/mol .[1] This document details the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental

protocols and a logical workflow for spectroscopic analysis are also provided to aid in the

structural elucidation and quality control of this compound.

Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for butane-1,4-diyl
diacetoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the symmetry of butane-1,4-diyl diacetoacetate, a relatively simple

spectrum is anticipated.[2]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b080957?utm_src=pdf-interest
https://www.benchchem.com/product/b080957?utm_src=pdf-body
https://www.benchchem.com/product/b080957?utm_src=pdf-body
https://www.benchchem.com/product/b080957
https://www.benchchem.com/product/b080957?utm_src=pdf-body
https://www.benchchem.com/product/b080957?utm_src=pdf-body
https://www.benchchem.com/product/b080957?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/83049
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.45 s 4H -C(O)CH₂C(O)-

~4.15 t 4H -OCH₂-

~2.27 s 6H -C(O)CH₃

~1.75 m 4H -OCH₂CH₂CH₂CH₂O-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift (δ, ppm) Assignment

~200.5 C=O (Ketone)

~167.0 C=O (Ester)[1]

~64.5 -OCH₂-

~50.0 -C(O)CH₂C(O)-[1]

~30.0 -C(O)CH₃

~25.0 -OCH₂CH₂-

Infrared (IR) Spectroscopy
The FT-IR spectrum of butane-1,4-diyl diacetoacetate is characterized by strong absorption

bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Medium C-H (Aliphatic) Stretch[1]

1745 Strong C=O (Ester) Stretch[1]

1720 Strong C=O (Ketone) Stretch[1]

1250 Strong C-O (Ester) Stretch

1150 Strong C-O-C Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak [M]⁺ is expected at an m/z of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Relative Abundance (%) Assignment

258 5 [M]⁺

215 20 [M - C₂H₃O]⁺

173 40 [M - C₄H₅O₂]⁺

129 100 [C₆H₉O₃]⁺

85 60 [C₄H₅O₂]⁺

43 95 [C₂H₃O]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of butane-1,4-diyl diacetoacetate.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Ensure the sample height in the NMR tube is approximately 4-5 cm.

¹H and ¹³C NMR Acquisition:

The NMR spectra are recorded on a 400 MHz spectrometer.

For ¹H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second.

For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220

ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation and Analysis:

A drop of neat butane-1,4-diyl diacetoacetate is placed directly onto the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of the clean ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Analysis:
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A dilute solution of butane-1,4-diyl diacetoacetate in a volatile organic solvent (e.g.,

methanol or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

For Electron Ionization (EI), the electron energy is set to 70 eV.[3]

The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of butane-
1,4-diyl diacetoacetate, from sample preparation to structural confirmation.
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Workflow for Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Confirmation

Butane-1,4-diyl diacetoacetate Sample

Dissolve in CDCl3 for NMR Neat Liquid for IR Dilute in Volatile Solvent for MS

1H and 13C NMR Spectroscopy ATR-FTIR Spectroscopy Electron Ionization Mass Spectrometry

Chemical Shifts, Multiplicities, Integration Characteristic Functional Group Frequencies Molecular Ion Peak and Fragmentation Pattern

Structural Elucidation and Verification

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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